molecular formula C13H15N3O2S B4923062 1-[2-[5-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-3-yl]ethyl]pyrrolidin-2-one

1-[2-[5-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-3-yl]ethyl]pyrrolidin-2-one

Cat. No.: B4923062
M. Wt: 277.34 g/mol
InChI Key: NIALKNBAULJIEZ-UHFFFAOYSA-N
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Description

1-[2-[5-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-3-yl]ethyl]pyrrolidin-2-one is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiophene ring, oxadiazole moiety, and pyrrolidinone core makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 1-[2-[5-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-3-yl]ethyl]pyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Introduction of the Thiophene Moiety: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

    Formation of the Pyrrolidinone Core: The final step involves the cyclization of an appropriate precursor to form the pyrrolidinone ring. This can be achieved through intramolecular nucleophilic substitution or other cyclization strategies.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow chemistry or other advanced techniques to enhance efficiency and reduce costs .

Chemical Reactions Analysis

1-[2-[5-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-3-yl]ethyl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The oxadiazole ring can be reduced to form amines or other derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring or the oxadiazole moiety, using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to optimize the reaction outcomes .

Scientific Research Applications

1-[2-[5-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-3-yl]ethyl]pyrrolidin-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-[5-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-3-yl]ethyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The thiophene and oxadiazole rings can engage in π-π stacking interactions and hydrogen bonding with biological macromolecules, influencing their function. The pyrrolidinone core may also contribute to the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar compounds to 1-[2-[5-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-3-yl]ethyl]pyrrolidin-2-one include:

    1,5-Substituted Pyrrolidin-2-ones: These compounds share the pyrrolidinone core and are known for their pharmacological activities.

    Thiophene Derivatives: Compounds containing the thiophene ring are widely studied for their electronic properties and biological activities.

    Oxadiazole Derivatives: These compounds are known for their diverse applications in medicinal chemistry and materials science.

The uniqueness of this compound lies in the combination of these three moieties, which imparts a distinct set of chemical and biological properties .

Properties

IUPAC Name

1-[2-[5-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-3-yl]ethyl]pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c17-13-4-1-6-16(13)7-5-11-14-12(18-15-11)9-10-3-2-8-19-10/h2-3,8H,1,4-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIALKNBAULJIEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCC2=NOC(=N2)CC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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